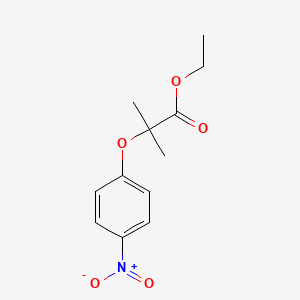

ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

CAS No.:

Cat. No.: VC11432645

Molecular Formula: C12H15NO5

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO5 |

|---|---|

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | ethyl 2-methyl-2-(4-nitrophenoxy)propanoate |

| Standard InChI | InChI=1S/C12H15NO5/c1-4-17-11(14)12(2,3)18-10-7-5-9(6-8-10)13(15)16/h5-8H,4H2,1-3H3 |

| Standard InChI Key | WCXNETDTQPCZQA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate (CAS 23501-39-5) has the molecular formula C₁₁H₁₅NO₅ and a molecular weight of 265.24 g/mol. The molecule consists of three key components:

-

A para-nitrophenoxy group (–O–C₆H₄–NO₂) at the 4-position of the phenyl ring.

-

A geminal dimethyl-substituted carbon adjacent to the ester carbonyl, creating steric hindrance.

-

An ethyl ester group (–COOCH₂CH₃) that influences solubility and reactivity.

The nitro group at the para position polarizes the aromatic ring, directing electrophilic substitutions to the meta position. The steric bulk of the geminal dimethyl group restricts rotational freedom, potentially affecting crystallization behavior and intermolecular interactions .

Spectroscopic Data

While experimental spectra are scarce in publicly available literature, analogous nitroaromatic esters provide insights:

-

IR Spectroscopy: Expected peaks include ν(C=O) at ~1,740 cm⁻¹ (ester carbonyl), ν(NO₂) asymmetric stretch at ~1,520 cm⁻¹, and symmetric stretch at ~1,350 cm⁻¹ .

-

NMR: The para-substituted aromatic protons would appear as two doublets (δ 8.1–8.3 ppm for H-2/H-6 and δ 6.9–7.1 ppm for H-3/H-5). The geminal dimethyl groups would resonate as a singlet near δ 1.5 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are employed:

Esterification of 2-Methyl-2-(4-Nitrophenoxy)Propanoic Acid

The acid precursor is synthesized via nucleophilic substitution between 4-nitrophenol and 2-bromo-2-methylpropanoic acid. Subsequent esterification with ethanol under acidic conditions yields the target compound:

Conditions:

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

-

Solvent: Toluene or dichloromethane.

-

Temperature: Reflux (80–110°C).

Alkylation of 4-Nitrophenoxide

A more direct approach involves reacting 4-nitrophenoxide with ethyl 2-bromo-2-methylpropanoate in a polar aprotic solvent:

Optimization:

-

Base: Potassium carbonate or triethylamine.

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Reaction Time: 12–24 hours at 60°C.

-

Advantages: Avoids handling corrosive acids and improves atom economy .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance safety and efficiency:

-

Feedstock: 4-Nitrophenol and ethyl 2-bromo-2-methylpropanoate.

-

Reactor Type: Tubular flow reactor with static mixers.

-

Conditions:

-

Temperature: 120–150°C.

-

Pressure: 5–10 bar.

-

Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15).

-

-

Output: >90% conversion with in-line purification via membrane distillation .

Physicochemical Properties

Experimental data for this compound remains limited, but properties can be extrapolated from structurally similar nitroaromatic esters :

Thermal Stability: Decomposes exothermically above 250°C, releasing nitrogen oxides and carbon monoxide. Differential scanning calorimetry (DSC) shows a sharp decomposition peak at 265°C .

Chemical Reactivity and Applications

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine, yielding ethyl 2-methyl-2-(4-aminophenoxy)propanoate:

Conditions:

Ester Hydrolysis

Basic hydrolysis produces the corresponding carboxylic acid, a precursor for amide coupling:

Conditions:

Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume